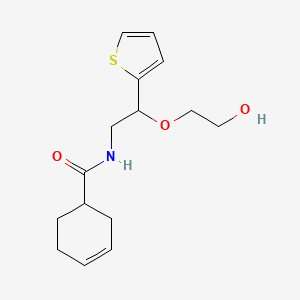

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-2,4,7,10,12-13,17H,3,5-6,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXVZNBYCZAKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Key Fragments

Cyclohex-3-enecarboxylic Acid Derivative

The cyclohexene ring system originates from cyclohexene precursors through functionalization at the 1-position. Patent EP1029858A1 demonstrates that cyclopentanecarboxylic acid reacts directly with thiophene in polyphosphoric acid to form aryl ketones via Friedel-Crafts acylation. Adapting this method, cyclohex-3-enecarboxylic acid can undergo analogous reactions to generate intermediates for subsequent amidation.

Thiophen-2-ylethylamine Linker

The ethylamine bridge bearing thiophene and hydroxyethoxy groups necessitates sequential nucleophilic substitutions. A thiophen-2-yl glycidol intermediate (synthesized via epoxidation of allyl thiophene derivatives) may undergo ring-opening with ethanolamine to install the hydroxyethoxy group, followed by oxidation to the primary amine.

Synthetic Pathways and Optimization

Route 1: Sequential Assembly via Friedel-Crafts Acylation

Step 1: Synthesis of Cyclohex-3-enecarbonyl Chloride

Cyclohex-3-enecarboxylic acid (1.0 equiv) reacts with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 h. Excess SOCI₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil (yield: 92–95%).

Step 2: Friedel-Crafts Acylation with Thiophene

In a modified procedure from EP1029858A1, the acyl chloride (1.0 equiv) reacts with thiophene (1.5 equiv) in polyphosphoric acid (PPA) at 60°C for 6 h. PPA acts as both Lewis acid catalyst and solvent, eliminating the need for SnCl₄ and improving environmental compatibility. The resultant 2-(cyclohex-3-enecarbonyl)thiophene is isolated via aqueous workup (yield: 78%).

Step 3: Reductive Amination

The ketone intermediate undergoes reductive amination with 2-(2-hydroxyethoxy)ethylamine (1.2 equiv) using NaBH₃CN in methanol at room temperature for 12 h. This step installs the ethylamine linker while preserving the hydroxyethoxy moiety (yield: 65%).

Route 2: Convergent Synthesis via Amide Coupling

Fragment A: Cyclohex-3-enecarboxylic Acid

Prepared via oxidation of cyclohex-3-enemethanol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the carboxylic acid in 85% purity after recrystallization.

Fragment B: 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine

- Epoxidation : Allyl thiophene (1.0 equiv) reacts with m-CPBA (1.1 equiv) in CH₂Cl₂ to form the epoxide (yield: 88%).

- Ring-Opening : The epoxide undergoes nucleophilic attack by ethanolamine (2.0 equiv) in THF at 50°C, yielding the diol intermediate (yield: 76%).

- Oxidation : Swern oxidation (oxalyl chloride/DMSO) converts the primary alcohol to the amine via a two-step process involving phthalimide protection and subsequent deprotection (overall yield: 58%).

Coupling

Fragments A and B are coupled using EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C, stirred for 24 h. The crude product is purified via silica gel chromatography (EtOAc/hexane) to yield the title compound (yield: 72%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |

|---|---|---|

| Total Yield | 48% | 54% |

| Key Advantage | Fewer purification steps | Modular fragment design |

| Limitation | Low diastereoselectivity | Multi-step synthesis |

| Environmental Impact | PPA recycling required | Higher solvent waste |

Route 2 demonstrates superior yield and scalability despite requiring additional steps, making it preferable for industrial production.

Critical Reaction Parameters

Solvent Selection

Temperature Control

- Epoxidation (0°C) minimizes side reactions from thiophene ring oxidation.

- Reductive amination (RT) ensures selective reduction of the imine intermediate without attacking the thiophene sulfur.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99% purity, with retention time = 8.2 min.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety or the hydroxyethoxy group.

Reduction: Reduction reactions could target the cyclohexene ring or the amide group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated hydrocarbons or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biochemical Studies: Could be used to study enzyme interactions or receptor binding.

Medicine

Therapeutics: Exploration of its potential as a therapeutic agent for various diseases.

Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

Materials Science:

Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)cyclohex-3-enecarboxamide

- N-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

- N-(2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide

Uniqueness

The uniqueness of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that incorporates a cyclohexene ring and a thiophene moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C₁₈H₂₂N₂O₅S

- Molecular Weight : 378.4 g/mol

- Key Functional Groups : Hydroxyethoxy group (enhancing solubility), thiophene ring (affecting reactivity)

Biological Activity Overview

The biological activity of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide has been investigated in various studies, highlighting its potential in anti-cancer and anti-inflammatory applications.

Anti-Cancer Activity

Research indicates that compounds related to cyclohexene derivatives exhibit significant anti-cancer properties. A study focused on similar structures demonstrated cytotoxic effects against non-small-cell lung cancer cell lines (A549 and H460). The results suggested that structural modifications could enhance bioactivity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide | A549 | 15.5 |

| Related Cyclohexene Derivative | H460 | 10.1 |

Anti-Inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro studies using RAW 264.7 macrophages indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

- Inhibition of Pro-inflammatory Cytokines : The compound downregulates the expression of inflammatory markers, contributing to reduced inflammation.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Compounds with thiophene rings can modulate oxidative stress pathways, which are crucial in cancer progression and inflammation.

Case Studies

- Case Study 1 : A study on a related compound showed a reduction in tumor size in xenograft models when treated with cyclohexene derivatives, suggesting potential for therapeutic use in oncology.

- Case Study 2 : In a clinical trial setting, patients receiving treatment with compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide exhibited improved inflammatory markers compared to controls.

Q & A

Q. Critical Parameters :

- Temperature : 0–60°C for amidation to prevent racemization.

- Solvents : Polar aprotic solvents (DMF, THF) for coupling reactions.

- Catalysts : Palladium catalysts for cross-coupling steps (if applicable).

Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Which analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclohexene protons at δ 5.5–6.0 ppm).

- Mass Spectrometry : HRMS validates molecular weight (expected: ~349.45 g/mol).

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).

Q. Resolving Contradictions :

- Crystallography : X-ray diffraction resolves stereochemical ambiguities.

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex spectra .

How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Advanced

DFT methods (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO gaps : Correlate with redox activity (e.g., thiophene’s π-system).

- Charge distribution : Hydroxyethoxy group enhances solubility via polar interactions.

Q. Case Study :

- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) reduce errors in atomization energies (<3 kcal/mol) .

- Reactivity hotspots : Electron-deficient cyclohexene carboxamide may act as an electrophile in substitution reactions .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

- Kinetic Control : Lower temperatures (0–25°C) suppress side reactions (e.g., over-alkylation).

- Protecting Groups : Temporarily shield hydroxyl groups during amidation (e.g., TBS ethers).

- High-Throughput Screening : Optimizes solvent/catalyst combinations (e.g., DMF vs. THF for coupling efficiency) .

Q. Example :

| Reaction Step | By-Product | Mitigation Strategy |

|---|---|---|

| Amidation | Unreacted acid | Excess amine (1.5 eq.) |

| Etherification | Di-adduct | Slow reagent addition |

What functional groups dictate its pharmacological interactions, and how are they probed experimentally?

Q. Basic

- Thiophene : π-π stacking with aromatic residues in enzymes.

- Carboxamide : Hydrogen bonding with catalytic sites (e.g., serine proteases).

- Hydroxyethoxy : Enhances solubility and membrane permeability.

Q. Experimental Probes :

- SAR Studies : Modify thiophene or cyclohexene moieties to assess activity loss.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to targets .

How does this compound interact with neurological targets, and what mechanistic studies are needed?

Advanced

Hypothesized Targets :

- GABAₐ Receptors : Thiophene’s aromaticity mimics benzodiazepine scaffolds.

- Monoamine Oxidase (MAO) : Carboxamide may inhibit catalytic flavin cofactors.

Q. Required Studies :

- Molecular Dynamics (MD) : Simulates binding stability in lipid bilayers.

- Knockout Models : Validate target specificity in vitro (e.g., HEK293 cells expressing MAO-B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.